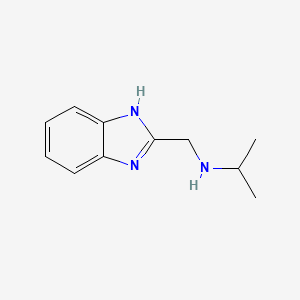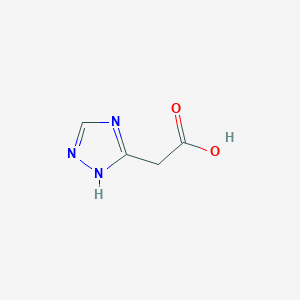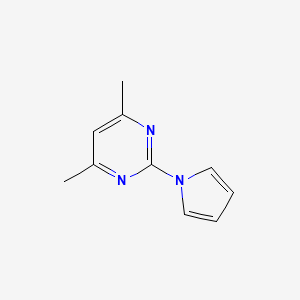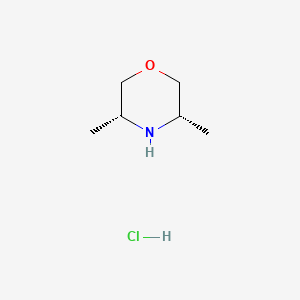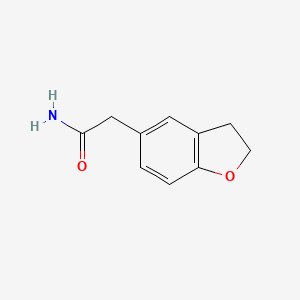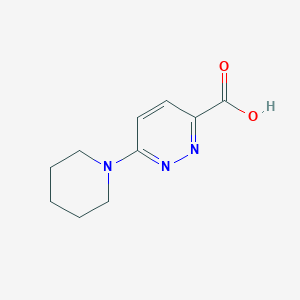
6-(Piperidin-1-yl)pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Piperidin-1-yl)pyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Stearoyl-CoA Desaturase-1 Inhibitors
6-(Piperidin-1-yl)pyridazine-3-carboxylic acid derivatives have been identified as potent stearoyl-CoA desaturase-1 (SCD-1) inhibitors. These compounds demonstrate significant inhibitory activity against both human and murine SCD-1, which has implications in lipid metabolism and related diseases. A study showed that one such compound exhibited plasma triglyceride-lowering effects in Zucker fatty rats after oral administration (Uto et al., 2010).
2. Eosinophil Infiltration Inhibitors with Antihistaminic Activity
Compounds related to this compound have shown potential as eosinophil infiltration inhibitors with antihistaminic activity. These compounds, when modified with specific groups, exhibited both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. This research is relevant for developing treatments for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
3. Potential Nicotinic Acetylcholine Receptor Agonists
The synthesis of anabasine analogues with a pyridazine moiety, related to this compound, has been explored. These compounds could potentially act as nicotinic acetylcholine receptor agonists, which is significant in the context of neurological research and treatment (Stehl et al., 2002).
4. Corrosion Inhibition in Mild Steel
6-Substituted 3-chloropyridazine derivatives, including those with a piperidine moiety, have been studied for their potential in protecting mild steel surfaces. These compounds showed efficacy in inhibiting corrosion in mild steel, suggesting their utility in materials science and industrial applications (Olasunkanmi et al., 2018).
5. Adhesion Molecule Inhibitors
Piperidine carboxylic acid derivatives of pyrazino benzothiazines, closely related to the structure of this compound, have been evaluated for their inhibitory activity on adhesion molecules. These compounds have shown potential as therapeutic agents for inflammatory diseases due to their ability to inhibit neutrophil migration and leukocyte accumulation (Kaneko et al., 2004).
Mécanisme D'action
Target of Action
Related compounds such as nonsteroidal anti-inflammatory and analgesic drugs (nsaids) are known to act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes .
Mode of Action
Structure-activity relationship studies of related compounds indicate that certain linkages, such as the ether linkage between quinoline and piperidine, are crucial to the inhibitory effect .
Biochemical Pathways
Related compounds have been seen to be active in the inhibition of prostaglandin e2 and interleukin activity .
Result of Action
Related compounds have been seen to inhibit the production of prostaglandins and interleukins, which could potentially reduce inflammation and pain .
Analyse Biochimique
Biochemical Properties
6-(Piperidin-1-yl)pyridazine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation . Additionally, it interacts with aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting tubulin polymerization, it can induce cell cycle arrest and apoptosis in cancer cells . This compound also affects glucose metabolism by interacting with aldose reductase, leading to changes in sorbitol and fructose levels within cells . These effects demonstrate the compound’s potential in regulating cellular functions and its therapeutic applications in cancer and diabetes research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to tubulin, preventing its polymerization and thereby inhibiting cell division . It also interacts with aldose reductase, inhibiting its activity and reducing the conversion of glucose to sorbitol . These molecular interactions underline the compound’s potential as a therapeutic agent targeting specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Long-term exposure to the compound may lead to gradual degradation, which can affect its efficacy in prolonged experiments. Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and reduce glucose levels without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in preclinical studies . These findings emphasize the need for careful dosage considerations when evaluating the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of aldose reductase affects the polyol pathway, reducing the accumulation of sorbitol and fructose in cells . Additionally, its interaction with tubulin influences cellular energy metabolism by disrupting microtubule dynamics . These metabolic effects underscore the compound’s potential in modulating key biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with glucose transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . It can also translocate to the nucleus, affecting gene expression and cell cycle regulation . These localization patterns highlight the compound’s multifaceted role in cellular processes and its potential as a therapeutic agent.
Propriétés
IUPAC Name |
6-piperidin-1-ylpyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUNLKPJZNOYJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610157 |
Source


|
| Record name | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-38-0 |
Source


|
| Record name | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
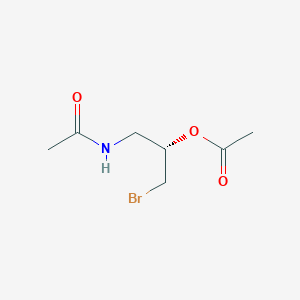
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)
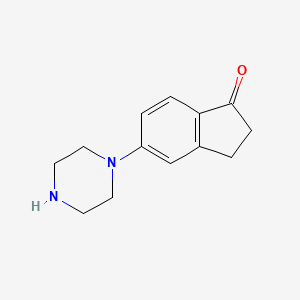
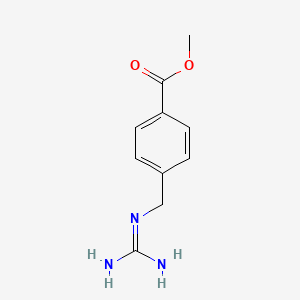
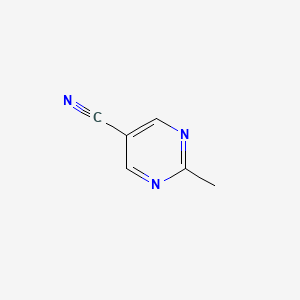
![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)
